N-Propargyl Substitution Increases Lipophilicity vs. N-Methyl Analog
The N-propargyl substituent on 4-(2-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole yields a computed XLogP3-AA of 2.7, which is 0.2 log units higher than the XLogP3 of 2.5 for the direct N-methyl analog 4-(2-chlorophenyl)-1-methyl-1H-pyrazole [1][2]. This difference reflects the increased hydrocarbon character of the propargyl group relative to a methyl group.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 4-(2-Chlorophenyl)-1-methyl-1H-pyrazole (PubChem CID 13320738): XLogP3-AA = 2.5 |
| Quantified Difference | ΔXLogP3 = +0.2 |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2021–2025 release) |
Why This Matters
A 0.2 log unit increase in computed logP corresponds to approximately 1.6-fold higher predicted octanol-water partitioning, which is relevant for membrane permeability and non-specific binding in cellular assays.
- [1] PubChem. Compound Summary for CID 97034190, 4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole. Computed Properties: XLogP3-AA = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/97034190 View Source
- [2] PubChem. Compound Summary for CID 13320738, 4-(2-chlorophenyl)-1-methyl-1H-pyrazole. Computed Properties: XLogP3-AA = 2.5. https://pubchem.ncbi.nlm.nih.gov/compound/91486-38-3 View Source
